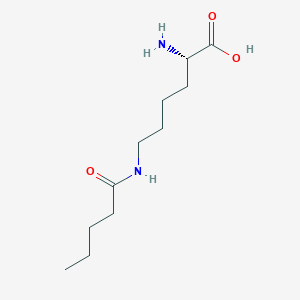
Lysine(butyryl)-oh (H-L-Lys(Butanoyl)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysine(butyryl)-OH is a compound that features a lysine residue modified by the addition of a butyryl group. This modification is a type of post-translational modification that can significantly impact the function and behavior of proteins. Lysine butyrylation is one of several types of lysine acylations, which also include acetylation, propionylation, and crotonylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lysine(butyryl)-OH typically involves the reaction of lysine with butyric anhydride or butyryl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of lysine on the carbonyl carbon of the butyryl reagent, forming an amide bond .
Industrial Production Methods
In an industrial setting, the production of Lysine(butyryl)-OH can be scaled up using similar chemical reactions but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Lysine(butyryl)-OH can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The butyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyryl group can yield butyric acid, while reduction can produce butylamine .
Wissenschaftliche Forschungsanwendungen
Lysine(butyryl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study post-translational modifications and their effects on protein function.
Industry: It is used in the development of novel therapeutics and diagnostic tools.
Wirkmechanismus
The mechanism by which Lysine(butyryl)-OH exerts its effects involves the modification of lysine residues on proteins, which can alter their structure and function. This modification is typically catalyzed by lysine acetyltransferases (KATs) and can be reversed by histone deacetylases (HDACs). The butyryl group can affect protein-protein interactions, DNA binding, and enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Lysine(butyryl)-OH is similar to other lysine acylation compounds such as:
Lysine(acetyl)-OH: Involves the addition of an acetyl group.
Lysine(propionyl)-OH: Involves the addition of a propionyl group.
Lysine(crotonyl)-OH: Involves the addition of a crotonyl group.
Uniqueness
Lysine(butyryl)-OH is unique in its specific impact on protein function and gene regulation. The butyryl group provides distinct chemical properties that can influence protein stability and interactions differently compared to other acyl groups .
List of Similar Compounds
- Lysine(acetyl)-OH
- Lysine(propionyl)-OH
- Lysine(crotonyl)-OH
- Lysine(succinyl)-OH
- Lysine(malonyl)-OH
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(pentanoylamino)hexanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-2-3-7-10(14)13-8-5-4-6-9(12)11(15)16/h9H,2-8,12H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
OMKVYVXXHQKENF-VIFPVBQESA-N |
Isomerische SMILES |
CCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





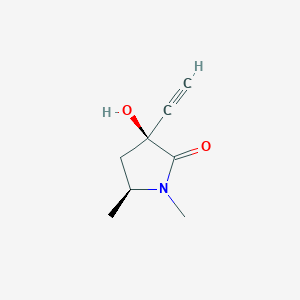
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)

![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
![1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
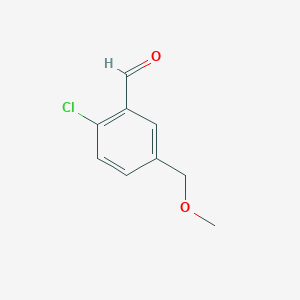
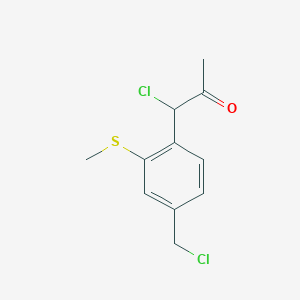
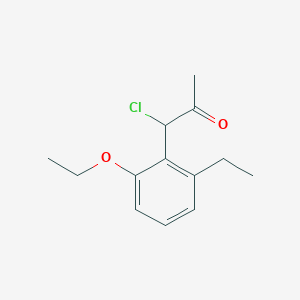

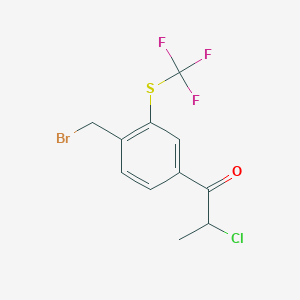
![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
